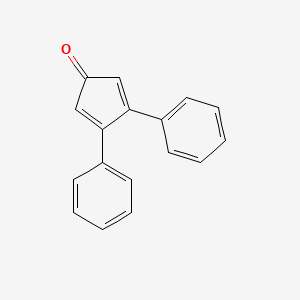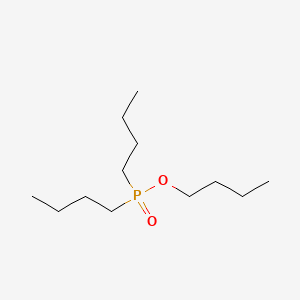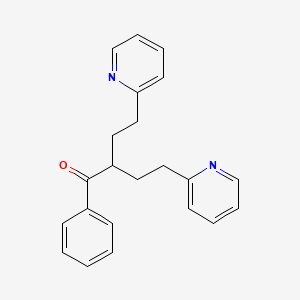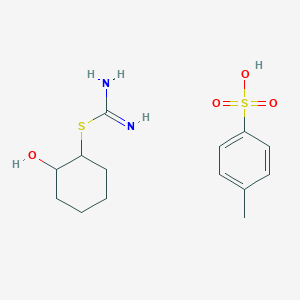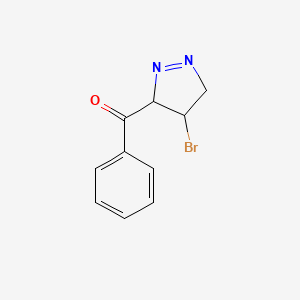
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom and a phenylmethanone group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone typically involves the reaction of a suitable brominated precursor with a pyrazole derivative. One common method is the cyclization of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.
Pathways Involved: The specific pathways involved can vary depending on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a chlorine atom instead of bromine.
(4-fluoro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a fluorine atom instead of bromine.
(4-methyl-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can influence its reactivity and interactions with other molecules, making it unique compared to its analogs. This uniqueness can be leveraged in designing specific reactions or applications where the bromine atom plays a crucial role.
Properties
CAS No. |
6631-00-1 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C10H9BrN2O/c11-8-6-12-13-9(8)10(14)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
QYLNQDMCYFJUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=N1)C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


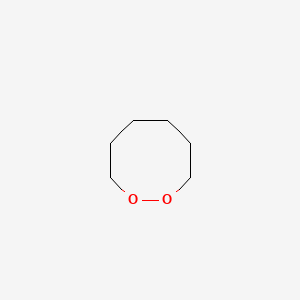
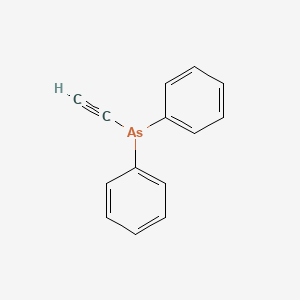
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

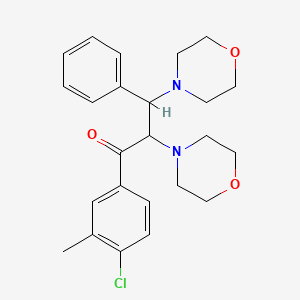
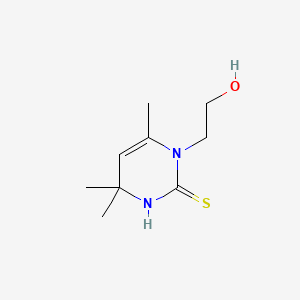

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
